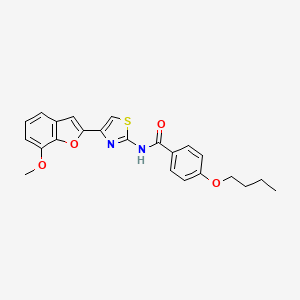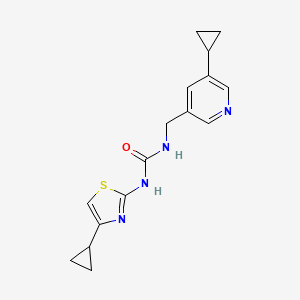
4-butoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Applications De Recherche Scientifique
4-butoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide has potential applications in scientific research, specifically in the field of neuroscience. This compound has been studied for its ability to modulate the activity of certain ion channels in the brain, specifically the T-type calcium channels. These channels are involved in various physiological processes, including sensory perception, neuronal excitability, and synaptic transmission. By modulating the activity of these channels, this compound has the potential to affect these processes and provide insights into the underlying mechanisms of various neurological disorders.
Mécanisme D'action
The mechanism of action of 4-butoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide involves its interaction with the T-type calcium channels in the brain. This compound binds to a specific site on the channel, known as the Cav3.2 channel, and modulates its activity. By doing so, this compound can affect neuronal excitability, synaptic transmission, and other physiological processes.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of T-type calcium channels in a dose-dependent manner. This compound has been shown to inhibit the activity of these channels, leading to a decrease in neuronal excitability and synaptic transmission. Additionally, this compound has been shown to have anxiolytic and antinociceptive effects in animal models, suggesting potential applications in the treatment of anxiety and pain disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-butoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in lab experiments is its specificity for the Cav3.2 channel. This compound has been shown to selectively modulate the activity of this channel, without affecting other calcium channels or ion channels in the brain. Additionally, this compound is relatively stable and can be easily synthesized using the method described above.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can have toxic effects on certain cell types, including glial cells and neurons. Additionally, the effects of this compound on other physiological processes, such as cardiovascular function and metabolism, have not been extensively studied.
Orientations Futures
Future research on 4-butoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide should focus on its potential applications in the treatment of neurological disorders. Specifically, studies should investigate the effects of this compound on various neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders. Additionally, future research should focus on developing more selective and potent modulators of T-type calcium channels, which could provide more insights into the underlying mechanisms of these channels and their role in neurological disorders.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide involves the reaction of 7-methoxybenzofuran-2-carboxylic acid with thionyl chloride to form 7-methoxybenzofuran-2-yl chloride. The resulting compound is then reacted with 2-aminothiazole to form 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine. Finally, the amine is reacted with butyl isocyanate to form this compound.
Propriétés
IUPAC Name |
4-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-4-12-28-17-10-8-15(9-11-17)22(26)25-23-24-18(14-30-23)20-13-16-6-5-7-19(27-2)21(16)29-20/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCGXUDXLVAFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2622407.png)
![6-[4-(2,5-Dimethoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2622408.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2622410.png)
![2-(3,4-dimethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2622414.png)

![5-Chloro-3-cyclopropyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2622418.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylurea](/img/structure/B2622419.png)
![2-[(3,4-Dibromo-3,4,4-trifluorobutyl)sulfanyl]pyrimidine](/img/structure/B2622420.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2622421.png)
![(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2622423.png)


![Methyl 3-[(3-nitro-4-piperidin-1-ylbenzoyl)-pyridin-2-ylamino]propanoate](/img/structure/B2622427.png)
